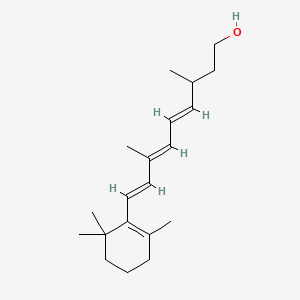

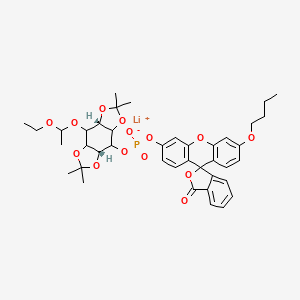

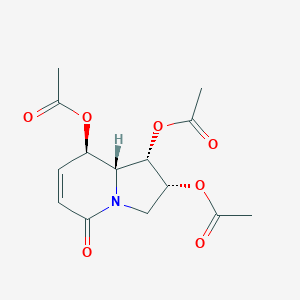

![molecular formula C₂₀H₁₅NO B1140411 9,10-二氢-1-苯并[A]芘-7(8H)-酮肟 CAS No. 88909-82-4](/img/structure/B1140411.png)

9,10-二氢-1-苯并[A]芘-7(8H)-酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The enzymatic conversion of benzo(a)pyrene by liver microsomes results in the formation of diol-epoxide derivatives through a series of stereospecific and stereoselective reactions. These processes lead to the formation of compounds such as r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene, which are highly mutagenic and considered ultimate carcinogens of benzo(a)pyrene (Yang et al., 1976).

Molecular Structure Analysis

The molecular structure of dihydroxy epoxy tetrahydrobenzo[a]pyrene derivatives has been elucidated through X-ray crystallography, revealing the precise arrangement of hydroxyl and epoxide groups and their spatial orientation relative to the aromatic system. These studies provide insight into the conformation and stability of these carcinogenic metabolites (Neidle et al., 1980).

Chemical Reactions and Properties

The diol-epoxides of benzo[a]pyrene undergo various chemical reactions, including binding to DNA, RNA, and proteins with high stereoselectivity. These interactions are critical for understanding the mutagenic and carcinogenic properties of benzo[a]pyrene metabolites. The formation of adducts with nucleic acids occurs preferentially at specific sites, indicating a mechanism for the mutagenesis induced by these compounds (Koreeda et al., 1978).

Physical Properties Analysis

The physical properties of benzo[a]pyrene derivatives, such as solubility, melting point, and stability, are influenced by the presence of functional groups introduced during metabolic activation. The diol-epoxides, for example, are unstable in aqueous media, which has implications for their detection, characterization, and biological activity.

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form adducts with biological macromolecules, are central to the carcinogenicity of benzo[a]pyrene metabolites. The stereochemical configuration of these metabolites affects their interaction with DNA and the efficiency of adduct formation, which is critical for understanding their role in carcinogenesis (Thakker et al., 1978).

科学研究应用

代谢途径和致癌效力

苯并[a]芘(一种密切相关的化合物)代谢为反应性二醇环氧化物及其立体选择性形成已得到广泛研究。这些代谢物,如由苯并[a]芘形成的二醇-环氧化物,表现出高反应性,并因其形成DNA加合物的 ability 而与致癌作用有关(Yang 等,1976), (Yang 等,1977)。该途径的重要性在于其阐明与多环芳烃 (PAH) 相关的诱变和致癌过程的潜力。

酶促形成机制

苯并[a]芘的酶促转化涉及特定氧化步骤,导致形成光学活性中间体和二醇环氧化物。这些过程对于理解 PAHs(包括“9,10-二氢-1-苯并[A]芘-7(8H)-酮肟”等衍生物)的代谢活化和解毒途径至关重要(Yang 等,1977)。

结合和加合物形成

研究表明,苯并[a]芘二醇环氧化物可以与 DNA、RNA 和蛋白质形成加合物,表现出高立体选择性。这种相互作用对于了解 PAHs 及其代谢物的遗传毒性作用至关重要,它提供了这些化合物发挥其致癌作用的机制的见解(Koreeda 等,1978)。

作用机制

Target of Action

It is a precursor to benzo[a]pyrene derivatives , which are known to interact with various cellular components.

Mode of Action

As a precursor to benzo[a]pyrene derivatives , it may undergo metabolic transformations to form active metabolites that interact with cellular targets.

Biochemical Pathways

Benzo[a]pyrene derivatives are known to be involved in various biochemical processes, including the induction of apoptosis and ferroptosis .

Result of Action

Related compounds such as benzo[a]pyrene derivatives have been shown to induce apoptosis and ferroptosis in cells .

属性

IUPAC Name |

(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDIHTYSTGYSPA-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

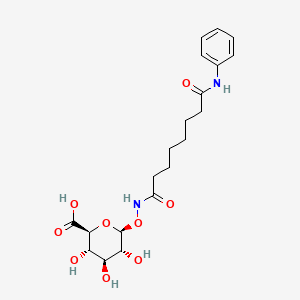

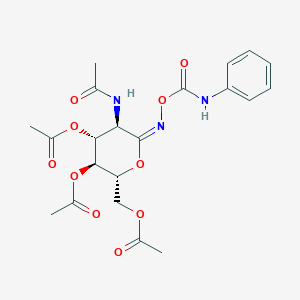

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)

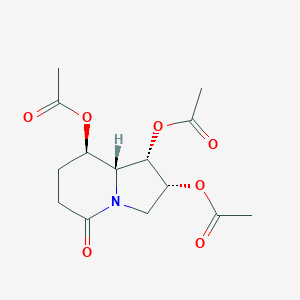

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)